molecular formula C6H9N3O B1486975 N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine CAS No. 945122-94-1

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Cat. No. B1486975
CAS RN: 945122-94-1
M. Wt: 139.16 g/mol
InChI Key: JBCXLJLZKOTBAY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine, also known as MIH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a versatile compound that can be synthesized using various methods and has shown promising results in several studies.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

This compound, like many imidazole derivatives, exhibits potential for antibacterial and antimicrobial activities. The presence of the imidazole ring is known to contribute to these properties, making it a candidate for the development of new antibiotics and antimicrobial agents .

Antitumor and Anticancer Research

Imidazole-containing compounds have been explored for their antitumor properties. The structural motif of imidazole is present in various chemotherapeutic agents, suggesting that N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine could be a precursor or a lead compound in anticancer drug development .

Anti-inflammatory Properties

The imidazole core is associated with anti-inflammatory effects, which can be harnessed in the treatment of chronic inflammatory diseases. Research into derivatives of imidazole, including this compound, may lead to new anti-inflammatory medications .

Antiviral Research

Imidazole derivatives have shown promise in antiviral therapy. The compound could be investigated for its efficacy against various viral infections, potentially leading to novel antiviral drugs .

Antioxidant Use

The imidazole ring can act as an antioxidant. This property is beneficial in preventing oxidative stress-related damage in biological systems, which is a factor in many diseases. Thus, N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine may find applications in antioxidant therapies .

Antidiabetic Activity

Research has indicated that imidazole derivatives can exhibit antidiabetic activity. This compound could be part of studies aimed at discovering new treatments for diabetes through its potential to modulate blood sugar levels .

DNA Interaction Studies

Imidazole-based compounds can selectively bind to DNA sequences. This particular compound could be used in research to study DNA interactions, which is crucial for understanding genetic regulation and for the development of gene therapies .

Catalysis and Chemical Synthesis

Due to the versatile nature of the imidazole ring, N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine can be used as a catalyst or a building block in chemical synthesis. It could play a role in the creation of complex organic molecules and in facilitating various chemical reactions .

properties

IUPAC Name

(NE)-N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(8-10)6-7-3-4-9(6)2/h3-4,10H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXLJLZKOTBAY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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